D-Homoserine Lactone hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of D-Homoserine lactone hydrochloride involves several approaches. Birnbaum and Greenstein (1953) synthesized chloroacetyl-DL-homoserine lactone, which upon hydrolysis, yielded D-Homoserine in significant yield. This method emphasizes the conversion of DL-homoserine to its D-form through selective enzymatic and chemical treatments (Birnbaum & Greenstein, 1953). Furthermore, Natelson and Natelson (1989) described a practical procedure to convert methionine into D and L forms of homoserine, showcasing an alternative synthesis route with high purity and yield (Natelson & Natelson, 1989).
Molecular Structure Analysis
The molecular structure of D-Homoserine lactone hydrochloride features a lactone ring, indicative of its cyclic ester nature, with the chloride acting as a counterion to the lactone's basic nitrogen. Ramalingam and Woodard (1987) provided detailed insights into the regiospecific deuterated forms of D,L-Homoserine lactone hydrochlorides through proton NMR, highlighting the compound's structural nuances (Ramalingam & Woodard, 1987).
Chemical Reactions and Properties
The chemical reactivity of D-Homoserine lactone hydrochloride involves its participation in the formation of homoserine hydroxamic acid, a reaction utilized for its detection and assay. This conversion is significant in demonstrating the lactone's reactivity towards nucleophiles like hydroxylamine (Natelson, 1982).
Physical Properties Analysis
The physical properties of D-Homoserine lactone hydrochloride, such as solubility, melting point, and optical rotation, are crucial for its identification and application in biochemical studies. For instance, the optical rotation values provided by Birnbaum and Greenstein (1953) assist in determining its enantiomeric purity and configuration (Birnbaum & Greenstein, 1953).
Chemical Properties Analysis
D-Homoserine lactone hydrochloride's chemical properties, especially its role in quorum sensing, underscore its biological significance. The compound's ability to form hydroxamic acid derivatives further showcases its chemical versatility and reactivity, pivotal in biochemical assays and studies (Natelson, 1982).
Scientific Research Applications
Synthesis and Characterization : Natelson and Natelson (1989) developed a practical method for preparing D-Homoserine Lactone, yielding high purity and stability, with potential applications in nucleus and mitochondrial research (Natelson & Natelson, 1989). Additionally, Ramalingam and Woodard (1987) synthesized and characterized deuterated D,L-homoserine lactone hydrochlorides, providing insights into their chemical shift and coupling constants (Ramalingam & Woodard, 1987).
Biofuel Production : Schaefer et al. (2002) found that long-chain acyl-homoserine lactones serve as quorum-sensing signals in Rhodobacter capsulatus, a bacterium with potential applications in biofuel production (Schaefer et al., 2002).
Agricultural Applications : Natelson (1982) presented a study on homoserine lactone in Pisum sativum seedlings, enabling sensitive assays of total homoserine and its lactone content in various growth media (Natelson, 1982).
Chemical Production : Hong et al. (2014) discussed the potential of O-Succinyl-l-homoserine (SH) as a platform biochemical for producing C4 chemicals like succinic acid and 1,4-butanediol using engineered microorganisms, offering environmental benefits over petroleum-based chemicals (Hong et al., 2014).
Aquaculture : Cam et al. (2009) explored the use of homoserine lactone-degrading and poly-β-hydroxybutyrate-accumulating bacteria to protect Artemia from the pathogenic effects of Vibrio harveyi, potentially benefiting hatchery production (Cam et al., 2009).
Analytical Chemistry : Readel et al. (2020) developed new methods using LC and GC-MS for the effective separation of all classes of homoserine lactones, including enantiomeric separation of D-HSLs in a single run (Readel et al., 2020).
Quorum Sensing Research : Various studies like Shaw et al. (1997) and De Lamo Marin et al. (2007) focused on detecting, characterizing, and manipulating homoserine lactone signal molecules in bacterial quorum sensing, contributing to our understanding of bacterial communication and potential antibacterial strategies (Shaw et al., 1997) (De Lamo Marin et al., 2007).
Safety And Hazards
Future Directions
D-HLH has been employed as an additive in the synthesis of Sn–Pb alloyed perovskite thin films for high-performance solar cells . It accelerates the transition from mixed intermediate phases into preformed perovskite nuclei, eliminating the negative effect of mixed intermediate phases and regulating the crystallization kinetics . This strategy has generated a record efficiency of 21.61% for an MA-free Sn–Pb device, and an efficiency of 23.82% for its tandem device .
properties
IUPAC Name |
(3R)-3-aminooxolan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKCXPRYTLOQKS-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474646 | |
Record name | D-Homoserine Lactone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Homoserine Lactone hydrochloride | |
CAS RN |
104347-13-9 | |
Record name | D-Homoserine Lactone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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